molecular formula C14H11BrN4 B13702985 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine

Cat. No.: B13702985
M. Wt: 315.17 g/mol
InChI Key: GKBTUXZBWAQUET-UHFFFAOYSA-N
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Description

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a bromine atom and at position 4 with a pyrazolyl group. The pyrazolyl moiety is further functionalized at position 3 with a 6-methyl-2-pyridyl substituent. Bromine at position 2 enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyridyl-pyrazolyl framework may contribute to biological activity, as seen in analogs with anti-inflammatory or antimicrobial properties .

Properties

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

2-bromo-4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H11BrN4/c1-9-3-2-4-12(18-9)14-11(8-17-19-14)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19)

InChI Key

GKBTUXZBWAQUET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Heterocyclic Groups Key Functional Features
2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine C₁₄H₁₁BrN₄ 315.17 Br at pyridine-2 Pyridine, pyrazole, 6-methyl-2-pyridyl Bromine as leaving group; methyl enhances lipophilicity
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine C₁₂H₁₂BrIN₃O 420.05 Br at pyridine-6, I at pyrazole-3 Pyrazolo-pyridine, tetrahydropyran (THP) Dual halogens; THP for protection
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate C₂₃H₂₅N₃O₃ 391.46 None (bromide precursor) Oxazolo-pyridine, piperidine, benzyl Ester group (C=O); complex substituents
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one C₁₄H₁₀Br₂N₆O 454.09 Br at phenyl and pyrimidine Pyrimidine, pyrazole, phenylhydrazone Dual bromine; hydrazone linkage

Key Observations:

Halogen Positioning : The target compound’s bromine at pyridine-2 contrasts with analogs like (Br at pyridine-6) and (Br at phenyl/pyrimidine). Position affects reactivity; para-substituted bromines (e.g., pyridine-4) are typically more reactive in nucleophilic substitutions than ortho positions.

Heterocyclic Diversity: The pyridyl-pyrazolyl scaffold in the target compound differs from the pyrazolo-pyridine in and oxazolo-pyridine in . Pyrazoles are known for hydrogen-bonding capacity, influencing solubility and biological interactions .

Functional Groups : The 6-methyl-2-pyridyl group in the target compound increases lipophilicity compared to ’s polar ester or ’s hydrazone moiety. Methyl groups often enhance metabolic stability in drug candidates.

Thermal and Spectroscopic Properties

  • Melting Points : ’s derivative melts at 136°C, while the target compound’s melting point is unreported. Higher symmetry in (C₁₄H₁₀Br₂N₆O) may contribute to its crystalline structure and higher thermal stability.
  • Spectroscopy : IR data for (1707 cm⁻¹ for C=O) contrasts with the target compound’s expected C-Br stretch (~600 cm⁻¹). NMR would show distinct pyridine and pyrazole proton environments compared to ’s iodine-induced deshielding.

Biological Activity

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a heterocyclic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure combines a brominated pyridine with a pyrazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H10BrN3C_{12}H_{10}BrN_3 with a molecular weight of 276.13 g/mol. The presence of both bromine and nitrogen-containing heterocycles contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine derivatives. For instance, a study indicated that similar compounds exhibit significant inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound ALung Cancer0.5
Compound BBreast Cancer0.7
Compound CColorectal Cancer0.6

The proposed mechanisms through which 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Signaling Pathways : It may modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in tumor cells, promoting programmed cell death.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A derivative similar to 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine demonstrated an IC50 value of 0.5 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
  • In Vivo Studies : In animal models, compounds with similar structures have shown significant tumor growth inhibition, suggesting that further development could lead to effective therapeutic agents for cancer treatment .

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine. Key areas for future investigation include:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against cancer cells.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
  • Clinical Trials : Progressing from preclinical findings to clinical trials to evaluate safety and efficacy in humans.

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